Potency and >100-Fold Selectivity of GSK137647A vs. Endogenous FFA4 Ligands and FFA1 Agonists
In a head-to-head cellular assay, GSK137647A demonstrates significantly greater potency and selectivity for the FFA4 receptor compared to the endogenous ligand α-linolenic acid (ALA) and the FFA1-selective agonist TAK875. In CHO-FFA4 cells, the EC50 of GSK137647A is 0.34 μM, whereas ALA exhibits a much weaker EC50 of 12.54 μM. In contrast, GSK137647A shows no measurable activity on FFA1 (EC50 > 100 μM), while the FFA1 agonist TAK875 is highly potent at this receptor with an EC50 of 0.031 μM [1]. This demonstrates that GSK137647A is a selective FFA4 agonist, whereas ALA is a weak, non-selective agonist and TAK875 is selective for FFA1. Furthermore, across a broader panel, GSK137647A exhibits at least 100-fold selectivity for FFA4 over 61 other targets, including FFA1, FFA2, and FFA3 .
| Evidence Dimension | Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | GSK137647A: FFA4 EC50 = 0.34 μM; FFA1 EC50 > 100 μM (inactive) |
| Comparator Or Baseline | ALA: FFA4 EC50 = 12.54 μM; FFA1 EC50 = 28.66 μM. TAK875: FFA1 EC50 = 0.031 μM; FFA4 EC50 > 20 μM (inactive). |
| Quantified Difference | GSK137647A is ~37-fold more potent than ALA on FFA4, and >323-fold selective for FFA4 over FFA1. TAK875 is >645-fold selective for FFA1 over FFA4. |
| Conditions | CHO-FFA4 and CHO-FFA1 cell lines; dynamic mass redistribution (DMR) assay; data represent mean ± s.d. from three independent measurements. |
Why This Matters
For studies aimed at isolating FFA4-specific biology, using a non-selective or weak agonist like ALA introduces significant confounding data from other receptor systems, whereas GSK137647A ensures observed phenotypes are attributable to FFA4 activation.
- [1] Gao J, et al. Label-free cell phenotypic study of FFA4 and FFA1 and discovery of novel agonists of FFA4 from natural products. RSC Adv. 2019 May 15;9(27):15162-15170. doi: 10.1039/c9ra01997j. PMID: 35516328. View Source
